molecular formula C23H18N2O2 B12899992 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide

Cat. No.: B12899992
M. Wt: 354.4 g/mol
InChI Key: BTBTVSHFEKLAPW-ONEGZZNKSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzamide

InChI

InChI=1S/C23H18N2O2/c1-15-2-13-21-20(14-15)25-23(27-21)19-11-7-17(8-12-19)4-3-16-5-9-18(10-6-16)22(24)26/h2-14H,1H3,(H2,24,26)/b4-3+

InChI Key

BTBTVSHFEKLAPW-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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